molecular formula C8H10N2O3 B1486913 2,7-Diazaspiro[4.5]decane-3,6,8-trione CAS No. 2151816-37-2

2,7-Diazaspiro[4.5]decane-3,6,8-trione

Cat. No. B1486913
CAS RN: 2151816-37-2
M. Wt: 182.18 g/mol
InChI Key: IOKLFOSVZJEIOO-UHFFFAOYSA-N
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Description

2,7-Diazaspiro[4.5]decane-3,6,8-trione is a chemical compound with the molecular formula C8H16N2 . It belongs to the class of spiro compounds, characterized by a unique spirocyclic structure. The compound’s systematic name is 1-Benzyl-1-methylhydrazine .

Scientific Research Applications

Supramolecular Arrangements

  • 2,7-Diazaspiro[4.5]decane derivatives play a crucial role in the formation of unique supramolecular arrangements. These derivatives have been studied for their structural and crystallographic properties, highlighting the role of substituents on the cyclohexane ring in these arrangements. One study discussed the relationship between molecular and crystal structure in several derivatives, including 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane and its variants (Graus et al., 2010).

Radioprotective Properties

  • Some derivatives of 2,7-Diazaspiro[4.5]decane have shown potential as radioprotective agents. In one study, 7,10-Ethano-1-thia-4,7-diazaspiro[4.5]decane dihydrochloride demonstrated promising radioprotective properties against lethal doses of X-radiation in mice (Shapiro et al., 1968).

Molecular and Crystallographic Analysis

  • The structural analysis of these compounds provides insight into their molecular geometry and potential applications. For instance, a study on alaptide, a derivative of 2,7-Diazaspiro[4.5]decane, revealed significant details about its molecular and crystal structure, including the conformation of its rings (Rohlíček et al., 2010).

Synthesis and Chemical Reactions

  • Research has been conducted on the synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds, showcasing the compound's versatility in chemical synthesis (Li et al., 2014).

Development of Novel Compounds

  • Studies have also focused on the development of new compounds utilizing 2,7-Diazaspiro[4.5]decane derivatives. For example, the synthesis of perfluoroalkyl-containing spiro cyclic barbituric acid derivatives was achieved using these compounds, opening avenues for novel chemical entities (Zhang et al., 2009).

NMR Spectroscopy Applications

  • 2,7-Diazaspiro[4.5]decane derivatives have been used in studies involving NMR spectroscopy to understand their relative configurations and stereochemical properties (Guerrero-Alvarez et al., 2004).

properties

IUPAC Name

2,7-diazaspiro[4.5]decane-3,6,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c11-5-1-2-8(7(13)10-5)3-6(12)9-4-8/h1-4H2,(H,9,12)(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKLFOSVZJEIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=O)NC2)C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Diazaspiro[4.5]decane-3,6,8-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
2,7-Diazaspiro[4.5]decane-3,6,8-trione

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